4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene
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Description
This compound is a reactant for the stereoselective preparation of alkenyl nitriles via FeCl2-catalyzed oxidation and regioselective intermolecular allylic C-H alkylation with bis-sulfoxide/Pd(OAc)2 catalyst .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1,4-Bis(trifluoromethyl)benzene has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Chemical Reactions Analysis
The compound is a reactant for stereoselective preparation of alkenyl nitriles via FeCl2-catalyzed oxidation and regioselective intermolecular allylic C-H alkylation with bis-sulfoxide/Pd(OAc)2 catalyst .Safety And Hazards
The safety data sheet for a related compound, Benzene, indicates that it is a hazardous substance. It is classified as a flammable liquid, can cause skin and eye irritation, and may cause genetic defects and cancer. It is also harmful to aquatic life with long-lasting effects . Another related compound, 4-(Trifluoromethyl)benzyl bromide, is also considered hazardous, causing severe skin burns and eye damage .
Future Directions
properties
IUPAC Name |
1-bromo-4-prop-2-enoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O/c1-2-5-15-7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERFKWZYTJLZAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669779 |
Source
|
Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
CAS RN |
1208-41-9 |
Source
|
Record name | 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-[(prop-2-en-1-yl)oxy]-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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